Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a piperidine ring, an acetyl group, and a chlorophenyl group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom. The acetyl group is a functional group consisting of a methyl group single-bonded to a carbonyl. The carbonyl is then bonded to the rest of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, and the thiophene ring could undergo electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Approaches and Chemical Reactivity
The synthesis of thiophene derivatives, including compounds structurally related to Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate, involves various chemical reactions that demonstrate the compound's versatility in organic synthesis. For example, Faty, Hussein, and Youssef (2010) described an efficient synthesis route for new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from a thiophene carboxylate derivative, highlighting the compound's utility in generating biologically active molecules (Faty, Hussein, & Youssef, 2010).
Antimicrobial Activities
The antimicrobial properties of thiophene derivatives have been extensively explored. Al-Adiwish et al. (2012) reported on the synthesis and antibacterial activity of thiophenes, demonstrating the potential of these compounds in developing new antimicrobial agents. This study highlights the chemical diversity and biological relevance of thiophene derivatives in addressing microbial resistance (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).
Cytotoxic Agents
Mohareb, Abdallah, Helal, and Shaloof (2016) focused on synthesizing novel thiophene and benzothiophene derivatives with anti-proliferative activity against tumor cell lines. Their research underscores the potential of thiophene derivatives in cancer therapy, further exemplifying the compound's significance in medicinal chemistry (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on testing its efficacy and safety in clinical trials. Alternatively, if it has interesting chemical properties, future research could focus on exploring these properties and developing new reactions .
properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-methyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-3-27-21(26)19-18(15-7-9-16(22)10-8-15)14(2)28-20(19)23-17(25)13-24-11-5-4-6-12-24/h7-10H,3-6,11-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSLQOJIFLIQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.